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molecular formula C7H4Cl3NO2 B8621408 1,3-Dichloro-2-(chloromethyl)-5-nitrobenzene CAS No. 88135-29-9

1,3-Dichloro-2-(chloromethyl)-5-nitrobenzene

Cat. No. B8621408
M. Wt: 240.5 g/mol
InChI Key: VCQIOAYAGPPDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04602041

Procedure details

A solution of 2,6-dichloro-4-nitrotoluene (2.0 g 9.7 mmol) in tetrahydrofuran: methanol mixture (20:11 cm3) was added slowly to a vigorously stirred solution of 10-14% aqueous sodium hypochlorite (15 cm3) at 0° C. After 3.75 h at this temperature, the mixture was poured into dilute hydrochloric acid and then extracted with chloroform (30 cm3). The organic extract was dried and evaporated to yield an organge oil which was purified by flash chromatography over silica gel eluting with an ethyl acetate-petroleum ether gradient. The title compound was obtained as a pale orange solid, m.p. 37°-9° C. (1.8 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([Cl:11])[C:3]=1[CH3:12].CO.[Cl:15][O-].[Na+].Cl>O1CCCC1>[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([Cl:11])[C:3]=1[CH2:12][Cl:15] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)C
Name
Quantity
11 mL
Type
reactant
Smiles
CO
Name
Quantity
15 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (30 cm3)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield an organge oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography over silica gel eluting with an ethyl acetate-petroleum ether gradient

Outcomes

Product
Details
Reaction Time
3.75 h
Name
Type
product
Smiles
ClC1=C(CCl)C(=CC(=C1)[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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